![molecular formula C41H32O11 B1635959 [(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate CAS No. 41545-55-5](/img/structure/B1635959.png)

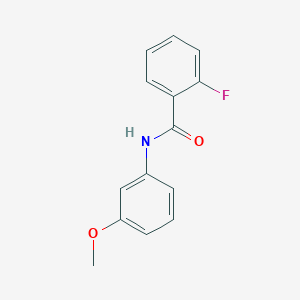

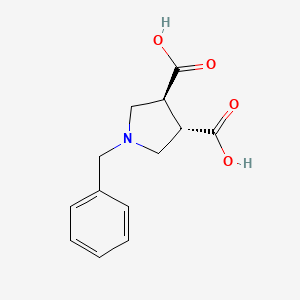

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate, also known as TBX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBX is a derivative of benzoic acid and is synthesized using specific methods. The purpose of

科学的研究の応用

Deacylation and Dealkylation Studies

The compound has been used in the study of deacylation and dealkylation processes. The deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied .

Insulinotropic Action

This compound has been associated with insulinotropic action by stimulating proinsulin biosynthesis. It has been used as a rich carbon source for the growth of microbes .

Skin Aging Research

The compound has been used in research related to skin aging. Specifically, the effect of this compound on UVB-induced skin aging and its molecular mechanisms have been examined in HaCaT human keratinocytes and SKH-1 hairless mice models .

Stabilization of Elastin and Collagen

Although not directly related to “1,2,3,4,6-Penta-O-benzoyl-a-D-galactose”, a similar compound, 1,2,3,4,6-Pentagalloyl glucose, has been found to stabilize elastin and collagen in vascular tissues and restore the biomechanical properties of arterial ECM .

Reduction of Arterial Calcification

Again, 1,2,3,4,6-Pentagalloyl glucose has shown to reduce arterial calcification and promote extracellular matrix preservation in animal models of abdominal aortic aneurysm .

作用機序

Target of Action

1,2,3,4,6-Penta-O-benzoyl-a-D-galactose is a complex carbohydrate . It is primarily used in the biomedical sector for the synthesis of anti-viral drugs . .

Mode of Action

It is known that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on this intermediate leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose .

Biochemical Pathways

Given its use in the synthesis of anti-viral drugs , it can be inferred that it may play a role in inhibiting viral replication or entry into host cells.

Result of Action

Given its use in the synthesis of anti-viral drugs , it may contribute to the inhibition of viral processes, thereby preventing the progression of viral diseases.

特性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMLNFZFGSWQR-RPHMGUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B1635876.png)

![3-((2,6-Dichlorobenzyl)thio)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1635901.png)

![4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1635903.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone](/img/structure/B1635905.png)

![3-benzyl-4-methyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B1635942.png)

![[2,3,4,5-Tetrabromo-6-(hydroxymethyl)phenyl]methanol](/img/structure/B1635943.png)